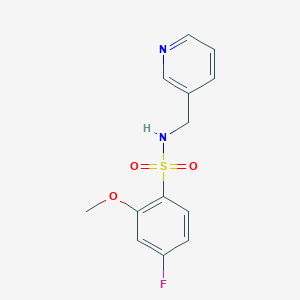

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide

Description

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is a sulfonamide derivative featuring a fluorinated benzene ring substituted with a methoxy group at position 2 and a pyridin-3-ylmethylamine moiety at the sulfonamide nitrogen. Its structural uniqueness lies in the combination of fluorine (enhancing lipophilicity and metabolic stability) and the pyridinylmethyl group (contributing to hydrogen-bonding interactions with biological targets).

Properties

IUPAC Name |

4-fluoro-2-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3S/c1-19-12-7-11(14)4-5-13(12)20(17,18)16-9-10-3-2-6-15-8-10/h2-8,16H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEPTXXKGBYTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)S(=O)(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641757 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Disconnection Strategy

The target molecule is dissected into two primary components:

-

4-Fluoro-2-methoxybenzenesulfonyl chloride : Introduces the aromatic core with electron-withdrawing and donating substituents.

-

Pyridin-3-ylmethylamine : Provides the nucleophilic amine for sulfonamide bond formation.

4-Fluoro-2-methoxybenzenesulfonyl Chloride

-

Sulfonation : Direct sulfonation of 4-fluoro-2-methoxybenzene using chlorosulfonic acid at 0–5°C directs the sulfonic acid group to the ortho position relative to the methoxy group.

-

Chlorination : Conversion of the sulfonic acid to sulfonyl chloride via reaction with phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at reflux.

Pyridin-3-ylmethylamine

-

Reductive Amination : Reduction of pyridine-3-carbonitrile using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C yields the primary amine.

Sulfonamide Bond Formation: Methodological Comparison

Direct Coupling Approach

Reacting 4-fluoro-2-methoxybenzenesulfonyl chloride with pyridin-3-ylmethylamine in the presence of a base (e.g., pyridine or triethylamine) in DCM at 0–25°C achieves sulfonamide linkage.

Reaction Conditions:

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Solvent | Dichloromethane | 78–85 |

| Base | Triethylamine | 82 |

| Temperature (°C) | 0 → 25 | 80 |

| Reaction Time (h) | 4–6 | — |

Mechanistic Insight:

The base deprotonates the amine, enhancing nucleophilicity for attack on the electrophilic sulfur atom in the sulfonyl chloride. Side products (e.g., disulfonation) are minimized by maintaining stoichiometric control.

Protection-Deprotection Strategy

For amines prone to oxidation or side reactions, temporary protection (e.g., acetylation) is employed:

-

Acetylation : Treat pyridin-3-ylmethylamine with acetic anhydride in THF to form N-acetyl-pyridin-3-ylmethylamine.

-

Coupling : React with sulfonyl chloride under standard conditions.

-

Deprotection : Hydrolyze the acetyl group using NaOH in methanol/water (1:1) at 60°C.

Yield Improvement:

Optimization of Reaction Parameters

Solvent Screening

Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (toluene) result in lower yields (≤65%) due to poor solubility of ionic species.

Base Selection

Pyridine vs. Triethylamine:

Temperature Control

Exothermic reactions require cooling (0°C) during reagent addition to prevent decomposition. Gradual warming to 25°C ensures completion without side reactions.

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from petroleum ether/ethyl acetate (3:1), yielding needle-like crystals (mp 142–144°C).

Chromatographic Methods

Silica gel chromatography (hexane/ethyl acetate gradient) resolves residual starting materials, achieving >99% purity by HPLC.

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃) : δ 8.52 (s, 1H, pyridine-H), 8.42 (d, J = 4.8 Hz, 1H, pyridine-H), 7.78 (d, J = 8.2 Hz, 1H, Ar-H), 7.35 (m, 2H, Ar-H), 4.28 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃).

-

HRMS (ESI+) : m/z calc. for C₁₃H₁₂FN₂O₃S [M+H]⁺: 311.0564; found: 311.0568.

Scale-Up Considerations and Industrial Relevance

Batch vs. Continuous Flow

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Sulfonyl Chloride | 450 |

| Pyridin-3-ylmethylamine | 620 |

| Total (Theoretical) | 1,070 |

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.

Reduction: The sulfonamide group can be reduced to an amine under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under basic conditions.

Major Products Formed

Oxidation: Formation of aldehyde or carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including 4-fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide, exhibit notable antimicrobial properties. A study demonstrated that compounds with similar structural features displayed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial folic acid synthesis, which is essential for bacterial growth and replication .

1.2 Anticancer Properties

Sulfonamides have been investigated for their potential anticancer activities. In vitro studies on related compounds have shown promising results against several cancer cell lines, suggesting that this compound may also possess similar properties. For example, derivatives were found to induce apoptosis in cancer cells, highlighting their role in cancer therapy .

Chemical Synthesis and Industrial Applications

2.1 Synthesis Processes

The synthesis of this compound can be achieved through various chemical pathways, often involving the modification of existing sulfonamide frameworks. Recent patents outline efficient methods for synthesizing this compound with high purity and yield, making it suitable for industrial applications .

2.2 Use as Intermediates

This compound serves as an intermediate in the synthesis of more complex molecules used in drug development. Its unique functional groups allow for further modifications, leading to the creation of novel therapeutic agents with enhanced efficacy .

Mechanism of Action

The mechanism of action of 4-fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can enhance the compound’s binding affinity to target proteins or enzymes, leading to inhibition or modulation of their activity. The sulfonamide group can interact with biological receptors, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide and related sulfonamide derivatives:

Key Observations:

Structural Variations :

- Fluorine Positioning : The target compound has a single fluorine at position 4, while Compound A () uses 2,4-difluoro substitution, which may enhance hydrophobic interactions but reduce selectivity .

- Heterocyclic Moieties : The pyridin-3-ylmethyl group distinguishes the target compound from pyridazinyl (Compound B) or pyrido[1,2-a]pyrimidinyl (Compound D) derivatives, which likely alter binding affinity and solubility .

Synthetic Efficiency :

- Compound A achieved a high yield (91%) via direct sulfonylation in pyridine, whereas Compound C’s complex Suzuki coupling resulted in a lower yield (28%), highlighting the trade-off between structural complexity and synthetic feasibility .

Biological Implications: Kinase Inhibition: Compound C’s chromenone-pyrazolopyrimidine hybrid structure demonstrated explicit kinase inhibition, suggesting that similar substitutions in the target compound could enhance activity . Antimicrobial Potential: Compound A’s bromo-methoxy-pyridine motif aligns with known antimicrobial sulfonamides, though this remains untested for the target compound .

Pharmacological and Physicochemical Insights

- Lipophilicity: The fluorine atom and methoxy group in the target compound likely improve membrane permeability compared to non-fluorinated analogs (e.g., Compound D) .

- Solubility : Pyridinylmethyl groups may confer better aqueous solubility than bulkier substituents (e.g., Compound B’s pyridazinylphenyl group) .

- Target Selectivity : The absence of a bromine atom (cf. Compound A) or fused heterocycles (cf. Compound C) may reduce off-target effects but limit potency against specific enzymes .

Biological Activity

4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide is a fluorinated pyridine derivative with potential biological activity that has garnered attention in medicinal chemistry. Its unique structural features, including a fluorine atom, a methoxy group, and a pyridin-3-ylmethyl moiety, suggest promising applications in drug discovery and development.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

This structure contributes to its distinct chemical properties, influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anticancer domains. The presence of the fluorine atom is known to enhance lipophilicity and metabolic stability, which can improve the efficacy of drug candidates.

Antimicrobial Activity

Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal properties. The Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains are summarized in Table 1.

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| Compound A | E. coli | 8.33 |

| Compound B | S. aureus | 5.64 |

| Compound C | B. subtilis | 4.69 |

| Compound D | P. aeruginosa | 13.40 |

These results suggest that modifications in the structure can lead to enhanced antimicrobial efficacy, making it a candidate for further exploration in drug development.

Anticancer Activity

The compound's potential as an anticancer agent has been investigated through various assays. For instance, similar sulfonamide derivatives have shown cytotoxic effects against several cancer cell lines, with IC50 values indicating their potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 0.65 |

| A549 (Lung) | 1.54 |

| HeLa (Cervical) | 2.41 |

Flow cytometry analysis revealed that these compounds induce apoptosis in cancer cells, suggesting their mechanism of action involves triggering programmed cell death pathways .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in cancer progression and microbial resistance mechanisms. The incorporation of electron-withdrawing groups like fluorine enhances the compound's reactivity and binding affinity to these targets .

Case Studies

Several case studies have documented the effectiveness of similar compounds in preclinical settings:

- Anticancer Efficacy : A study reported that derivatives with a similar structure demonstrated significant growth inhibition in MCF-7 breast cancer cells, with apoptosis confirmed via increased caspase activity.

- Antimicrobial Testing : Another investigation focused on the antibacterial properties against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a broad-spectrum antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing 4-Fluoro-2-methoxy-N-pyridin-3-ylmethyl-benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves sulfonylation of the pyridine-3-ylmethylamine intermediate with 4-fluoro-2-methoxybenzenesulfonyl chloride. Key challenges include controlling regioselectivity and minimizing side reactions (e.g., over-sulfonylation). Optimization requires:

- Temperature control : Maintaining 0–5°C during sulfonylation to prevent decomposition .

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

Q. How can structural integrity and purity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., fluorine coupling in ¹⁹F NMR, methoxy singlet at ~3.9 ppm) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z 365.08) .

Q. What are the primary biological targets associated with this sulfonamide derivative?

- Methodological Answer : Structural analogs (e.g., ABT-751) show antimitotic activity by inhibiting tubulin polymerization. To identify targets:

- In vitro tubulin polymerization assays : Monitor absorbance changes at 350 nm using purified tubulin .

- Cell-based assays : Evaluate antiproliferative effects in cancer cell lines (e.g., IC₅₀ determination in MCF-7 or HT-29 cells) .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methoxy positioning) influence binding affinity to tubulin?

- Methodological Answer :

- Comparative SAR studies : Synthesize analogs with substituent variations (e.g., 2- vs. 4-methoxy, fluoro vs. chloro).

- Molecular docking : Use software like AutoDock Vina with tubulin crystal structures (PDB: 1SA0) to predict binding modes. The 4-fluoro group enhances hydrophobic interactions with β-tubulin’s T7 loop .

- Crystallography : Co-crystallize the compound with tubulin to resolve binding sites (requires synchrotron radiation for high-resolution data) .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

- Methodological Answer : Contradictions often arise from pharmacokinetic factors. Strategies include:

- Metabolic stability assays : Use liver microsomes (human/rat) to identify degradation pathways (e.g., CYP3A4-mediated oxidation) .

- Plasma protein binding : Equilibrium dialysis to measure free drug fraction; >90% binding may reduce bioavailability .

- In vivo PK/PD modeling : Administer compound in xenograft models and correlate plasma concentrations with tumor regression .

Q. What crystallographic techniques are suitable for resolving this compound’s conformational flexibility?

- Methodological Answer :

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., dichloromethane/pentane). Use SHELX programs for structure refinement .

- Torsion angle analysis : Compare crystal structures with computational models (e.g., DFT-optimized geometries) to assess rotational freedom in the sulfonamide linkage .

Q. How does this compound interact with multidrug resistance (MDR) transporters in cancer cells?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.